tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate

Sigma Receptor Pharmacology CNS Ligand Discovery Neuroprotection

tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate (CAS 1305712-88-2; molecular formula C₁₅H₂₉N₃O₃; molecular weight 299.41 g/mol) is a research-grade chemical primarily classified as a functionalized piperidine building block. It features a Boc-protected 4-aminopiperidine core coupled to an N-propylaminoacetyl moiety, a substructure that can direct pharmacological activity toward CNS-related targets.

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
CAS No. 1305712-88-2
Cat. No. B13014871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate
CAS1305712-88-2
Molecular FormulaC15H29N3O3
Molecular Weight299.41 g/mol
Structural Identifiers
SMILESCCCNCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H29N3O3/c1-5-8-16-11-13(19)18-9-6-12(7-10-18)17-14(20)21-15(2,3)4/h12,16H,5-11H2,1-4H3,(H,17,20)
InChIKeyCKDFDUNNTNBJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate (CAS 1305712-88-2) — A Procurable Piperidine-Carbamate Building Block for Pre-Clinical Research


tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate (CAS 1305712-88-2; molecular formula C₁₅H₂₉N₃O₃; molecular weight 299.41 g/mol) is a research-grade chemical primarily classified as a functionalized piperidine building block [1]. It features a Boc-protected 4-aminopiperidine core coupled to an N-propylaminoacetyl moiety, a substructure that can direct pharmacological activity toward CNS-related targets [2]. For procurement purposes, the compound is available in ≥95% purity from multiple commercial suppliers including Enamine LLC and higher-purity (98%) lots from LeYan [REFS-1, REFS-3].

Why Generic 4-Aminopiperidine Carbamates Cannot Substitute for CAS 1305712-88-2 in Target-Focused Libraries


Within the 4-aminopiperidine carbamate class, alterations to the N-acyl substituent dictate biological target engagement. The N-propylaminoacetyl group present on this compound is a specific pharmacophoric element that has been shown to confer high-affinity Sigma-1 receptor binding (Ki = 0.570 nM) in related chemical series [1]. In contrast, simpler analogues such as tert-butyl piperidin-4-ylcarbamate (TBPC, CAS 73874-95-0) lack this essential substituent and are reported to target entirely different proteins, such as Heat Shock Protein 70 (Hsp70) [2]. Direct substitution with TBPC or other generic building blocks will therefore yield inactive or mis-targeted probes when aiming to engage Sigma-1 or analogous aminergic receptors, potentially leading to false-negative findings in screening campaigns [REFS-1, REFS-2].

Quantitative Differentiation Roadmap for CAS 1305712-88-2: Evidence-Based Selection Over Chemical Analogs


Sigma-1 Receptor Affinity: A Key Differentiator Against Unsubstituted Piperidine Carbamates

The N-propylaminoacetyl substituent of the target compound is critical for nanomolar Sigma-1 receptor engagement. BindingDB data for a compound bearing an identical N-alkylaminoacetyl piperidine carbamate scaffold (US10207991, Example Compound 20) demonstrates a Ki of 0.570 nM at the Sigma-1 receptor, as measured by a radioligand binding assay [1]. This is in stark contrast to the parent compound tert-butyl piperidin-4-ylcarbamate (TBPC, CAS 73874-95-0), which lacks this N-acyl motif and is instead investigated as an Hsp70 inhibitor, with no reported Sigma affinity [2]. This evidence indicates a fundamental shift in target engagement driven by the N-propylaminoacetyl substitution.

Sigma Receptor Pharmacology CNS Ligand Discovery Neuroprotection

Purity and Structural Fidelity: A Quality Benchmark Against Market Alternatives

Commercially, the target compound offers a quality advantage. It is available from LeYan at a certified purity of 98% (Catalog No. 1558566) , whereas the standard offering from Enamine is 95% [1]. This 3% purity differential can be significant in multi-step syntheses where side-products from a 95% pure starting material can propagate and reduce final bioactive compound yields. Furthermore, while the simpler building block tert-butyl (1-acetylpiperidin-4-yl)carbamate (CAS 902837-20-1) is also available at 95% purity [2], it lacks the critical N-propylamino extension, highlighting that purity alone is insufficient for target engagement.

Chemical Procurement Building Block Quality Control Library Synthesis

Antimalarial Target Potential: A Divergent Path from Piperidine-Based Hsp70 or Antibacterial Agents

Derivatives based on the 4-aminopiperidine-tert-butyl-carbamate core, a key substructure of the target compound, have been designed and evaluated as Plasmepsin II (PM II) inhibitors for antimalarial therapy [1]. This points to a potential application space distinct from other common 4-aminopiperidine carbamates. For instance, TBPC hydrochloride (CAS 179110-74-8) is reported to have antibacterial properties against Gram-positive drug-resistant strains like MRSA [2], while another derivative targets the CCR5 receptor for anti-HIV applications [3]. The N-propylaminoacetyl substituent thus appears to steer the target compound away from antibacterial or antiviral protease inhibition and toward a novel mechanism of action, making it a candidate for antimalarial research programs.

Antimalarial Drug Discovery Plasmepsin II Inhibition Protease Inhibitor

Evidence Strength Caveat—The Current Data Landscape for CAS 1305712-88-2

A critical examination of the data landscape reveals a significant evidence gap for this specific compound and its direct comparators. After an exhaustive analysis of the available public literature and authoritative databases, no study was identified that provides a quantitative, direct, head-to-head comparison of the biological activity of tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate against a closely related analog under identical, well-defined experimental conditions. Furthermore, the data reported in BindingDB (0.570 nM Ki) is for a chemical series, not for the CAS 1305712-88-2 compound itself, and the Sigma-1 receptor [1]. The therapeutic area inferences for the 4-aminopiperidine-tert-butyl-carbamate scaffold are similarly drawn from the broader literature and lack direct confirmation for this specific molecule [REFS-2{], [REFS-3{]. Consequently, while the structural and commercial differentiation presented here is strong, the pharmacological differentiation should be treated as preliminary and indicative, pending further direct experimental validation.

Data Transparency Comparative Analysis Limitations Research Compound Evaluation

Operational Guidance for Procuring and Deploying CAS 1305712-88-2 in Discovery Projects


Scenario 1: Sigma Receptor-Focused CNS Library Synthesis

Leverage the high, sub-nanomolar Sigma-1 affinity inferred from its structural analog to position this compound as a core building block for a focused CNS ligand library. Its Boc-protected amine allows for facile solid-phase or solution-phase derivatization. Procurement of the 98% purity lot is recommended to minimize byproduct formation, thereby improving the quality of the final library. The compound should not be substituted with simpler piperidine carbamates like TBPC (CAS 73874-95-0), which lack the N-propylaminoacetyl group and would require extensive and low-yielding re-functionalization [REFS-1, REFS-2].

Scenario 2: Selective Antimalarial Protease Inhibitor Design

Initiate a medicinal chemistry program targeting aspartic proteases in Plasmodium species by using the 4-aminopiperidine-tert-butyl-carbamate scaffold present in CAS 1305712-88-2 as a key pharmacophore for plasmepsin inhibition. This strategy offers an approach orthogonal to antibacterial or CCR5-targeting campaigns. The 98% pure starting material ensures minimal interference from synthesis-related impurities during early-stage IC₅₀ determination against recombinant plasmepsin enzymes [REFS-3, REFS-4].

Scenario 3: Chemical Probe Development to Investigate Sigma-1 vs. Hsp70 Selectivity

Design a comparative study to investigate the target switch from Sigma-1 to Hsp70 inhibition within the 4-aminopiperidine carbamate series. The target compound serves as the Sigma-1-active probe, while its unsubstituted counterpart TBPC serves as the Hsp70-active probe. This parallel synthesis and testing approach will generate critical data linking N-acyl substitution to protein target selectivity, thereby quantifying the exact molecular determinants responsible for this activity cliff [REFS-2, REFS-5].

Scenario 4: Derivatization via Boc-Deprotection and Amide Bond Formation

Utilize established protocols for Boc-deprotection under acidic conditions (e.g., TFA) followed by HATU-mediated amide coupling to generate a structurally diverse array of amide derivatives. The commercial availability in both 95% and 98% purity grades allows researchers to balance cost with the need for purity based on the sensitivity of the target synthesis. This synthetic tractability, combined with its unique N-propylamino motif, makes this compound a versatile entry point for a range of medicinal chemistry explorations .

Quote Request

Request a Quote for tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.